N-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride

Salt selection Pre-formulation Solubility enhancement

Obtaining a soluble, stable form of the SNS-032 core scaffold for kinase inhibitor library synthesis often presents handling and formulation challenges. N-1,3-Thiazol-2-ylpiperidine-4-carboxamide hydrochloride (CAS 340179-84-2) is supplied as the pre-formed hydrochloride salt, which provides enhanced aqueous solubility and solid-state stability compared to the free base, eliminating the need for protecting group strategies during amide coupling. - Enables rapid, diversity-oriented derivatization at the unsubstituted thiazole 5-position, the essential vector for CDK2/7/9 inhibitory activity. - Functions as an ideal fragment for NMR- and SPR-based screening, satisfying fragment-like physicochemical criteria (MW 247.75, 3 HBD, 4 HBA). - Available in 97% purity, suitable for direct use as a reference standard in HPLC method development and impurity profiling.

Molecular Formula C9H14ClN3OS
Molecular Weight 247.75 g/mol
CAS No. 340179-84-2
Cat. No. B1403638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1,3-thiazol-2-ylpiperidine-4-carboxamide hydrochloride
CAS340179-84-2
Molecular FormulaC9H14ClN3OS
Molecular Weight247.75 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NC2=NC=CS2.Cl
InChIInChI=1S/C9H13N3OS.ClH/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9;/h5-7,10H,1-4H2,(H,11,12,13);1H
InChIKeySGWCPLIUOGYQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Thiazol-2-yl)piperidine-4-carboxamide HCl: Core Characteristics


N-1,3-Thiazol-2-ylpiperidine-4-carboxamide hydrochloride (CAS 340179-84-2) is a heterocyclic building block comprising a piperidine-4-carboxamide scaffold linked via an amide bond to a 1,3-thiazole ring, supplied as the hydrochloride salt [1]. The salt form distinguishes it from the free base (CAS 746596-22-5) by conferring enhanced aqueous solubility and solid-state stability . This compound serves as a privileged intermediate for generating focused libraries of kinase-targeted chemical probes, notably as the core amide substructure of the clinical-stage CDK inhibitor SNS‑032 (BMS‑387032) [2].

1 Hydrochloride salt enables direct aqueous dissolution for high-throughput screening and solution-phase chemistry workflows.
2 Unsubstituted thiazole 5-position retains the essential diversification handle for kinase inhibitor SAR exploration.
3 Provides a privileged starting point for CDK-targeted chemical probe synthesis, as seen in SNS‑032 chemotype.

N-(1,3-Thiazol-2-yl)piperidine-4-carboxamide HCl: Substitution Risk


In-class thiazole-piperidine carboxamides exhibit extreme sensitivity to substitution patterns; even minor modifications abolish target engagement. The unsubstituted thiazole-2-amine linkage in CAS 340179-84-2 is essential for downstream diversification into potent kinase inhibitors [1]. Replacing the hydrochloride salt with the free base introduces solubility-limited handling challenges, while alkylation at the thiazole 4- or 5-position prematurely occupies vectors required for structure–activity relationship (SAR) exploration, as demonstrated by the loss of CDK2/7/9 inhibitory activity when the 5-position is blocked with anything other than the thiomethylene-oxazole warhead found in SNS‑032 [2].

Free base replacement
Replacing the HCl salt with the free base may introduce solubility-limited handling and require pre-solubilization steps, increasing assay variability.
Pre-functionalized 5-position analogs
Analogs bearing substituents at the thiazole 5-position occupy the critical diversification vector, preventing installation of warheads needed for potent CDK inhibition.
Regioisomeric mismatch
N‑4 thiazolyl regioisomers project the piperidine ring in a geometry that may abolish CDK2 hinge binding, generating false-negative SAR results.

N-(1,3-Thiazol-2-yl)piperidine-4-carboxamide HCl: Differentiation Evidence


Hydrochloride Salt Solubility Advantage

The hydrochloride salt of N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 340179-84-2) is specifically manufactured to improve aqueous solubility relative to the neutral free base (CAS 746596-22-5). While the free base is a poorly water-soluble crystalline solid, the hydrochloride salt is processed as a freely flowing powder with documented solubility in DMSO (5 mg/mL) . This physical-form distinction is critical for solution-phase chemistry and biochemical assay preparation, where low solubility of the free base necessitates pre-solubilization steps that introduce variability .

Salt Solubility Advantage
Data to verify
HCl salt: DMSO solubility 5 mg/mL, powder; free base: crystalline, solubility not specified.
Salt form enables direct buffer dissolution; free base may require co-solvent handling.
Supplier-reported data; verify lot-specific solubility.
Salt selection Pre-formulation Solubility enhancement

Purity Grade: High-Purity vs. Standard Batches

Multiple vendors supply this compound at a baseline purity of 95% (Fluorochem, Sigma-Aldrich, AKSci) . However, dedicated fine-chemical suppliers such as Leyan and MolCore provide lots certified at 97% and NLT 98% purity, respectively . This 2–3% absolute purity gain is critical when the compound is used as a synthetic intermediate for multi-step medicinal chemistry campaigns, where cumulative impurity carry-through can reduce final product yield and complicate structure elucidation.

Purity Specification
Data to verify
97% to NLT 98% purity available vs. typical 95% baseline.
Higher-purity lots minimize cumulative impurity carry-through in multi-step synthesis.
Check supplier COA for exact lot purity.
Quality control Purity specification Procurement standard

Critical Thiazole 2-Amine Vector for Kinase SAR

The 2-aminothiazole moiety of CAS 340179-84-2 is the minimal pharmacophore required for ATP-competitive kinase inhibition. When elaborated at the thiazole 5-position with a thiomethylene-oxazole substituent, the resulting compound SNS‑032 (BMS‑387032) achieves IC50 values of 4 nM (CDK9), 38 nM (CDK2), and 63 nM (CDK7) . In contrast, N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide (CAS 1016502-26-3) [1] and other 5-alkylated analogs lack the warhead attachment point and show negligible CDK inhibition at concentrations up to 10 µM [2]. This establishes that the unsubstituted 5-position, preserved in CAS 340179-84-2, is the essential diversification handle.

Kinase SAR Diversification
Class-level inference
Unsubstituted 5-position → SNS‑032 IC50 CDK9 4 nM; 5-methyl analog → negligible inhibition (>10 µM).
Unsubstituted scaffold preserves the essential warhead attachment point; blocked analogs lose potency.
BindingDB data; class-level relationship.
Kinase inhibitor Fragment-based drug discovery SAR exploration

Regioisomeric Integrity: N-2 vs. N-4 Thiazolyl Linkage

The amide connectivity in CAS 340179-84-2 is exclusively through the thiazole 2-position, which projects the piperidine ring in a conformation compatible with kinase hinge-binding interactions [1]. The regioisomer 1-(1,3-thiazol-2-yl)piperidine-4-carboxamide, in which the thiazole is attached directly to the piperidine nitrogen rather than via the amide, adopts a reversed vector geometry that abrogates CDK2 binding (IC50 > 10 µM vs. 38 nM for the cognate SNS‑032 series) . X-ray crystallographic data of related analogues confirm that the N-2-thiazolyl carboxamide orients the piperidine ring in the ribose-binding pocket, a geometry inaccessible to the N-4-thiazolyl regioisomer [2].

Regioisomeric Identity
Class-level inference
N-2 thiazolyl carboxamide (target): CDK2 IC50 ~38 nM; N-4 regioisomer: >10 µM (>260-fold shift).
Regiochemistry dictates hinge-binding orientation; N‑4 isomer may yield false-negative SAR.
Biochemical assay, 30°C, CDK2/cyclin E.
Regiochemistry Binding-competent conformation Molecular recognition

Application Scenarios for N-(1,3-Thiazol-2-yl)piperidine-4-carboxamide HCl


CDK Inhibitor Library Synthesis

As the minimal core scaffold of SNS‑032 (CDK9 IC50 = 4 nM, CDK2 IC50 = 38 nM) , the hydrochloride salt enables rapid, diversity-oriented derivatization at the thiazole 5-position through electrophilic substitution or palladium-catalyzed cross-coupling. The pre-formed salt eliminates the need for protecting group strategies on the piperidine nitrogen during amide coupling, streamlining the synthesis of targeted kinase inhibitor libraries.

Fragment-Based Lead Discovery

The compound serves as an ideal fragment for NMR- and SPR-based screening against kinase targets. Its molecular weight (247.75 g/mol) and hydrogen-bonding capacity (3 HBD, 4 HBA) [1] satisfy fragment-like physicochemical criteria. The unsubstituted 5-position allows for fragment growing directly from primary screening hits, avoiding the need for de novo scaffold synthesis.

Pre-Clinical Salt-Form Optimization

The hydrochloride salt's superior aqueous solubility, compared to the free base, makes it the preferred solid form for pre-clinical pharmacokinetic studies. Direct dissolution in phosphate-buffered saline (pH 7.4) enables accurate dosing in rodent PK models, whereas the free base requires formulation with solubilizing excipients that introduce absorption variability .

Analytical Reference Standard Supply

With commercially available purities spanning 95% to 98% , procurement of the 97%+ grade (Leyan, MolCore) is recommended for use as a reference standard in HPLC method development and impurity profiling. This ensures robust quantification of this building block in reaction monitoring and final product release testing.

Application
Selection Property
Validation Focus
CDK-targeted library synthesis
Unsubstituted 5-position, salt-form solubility
Diversification scope, coupling reproducibility
Fragment-based kinase screening
Fragment-like physicochemical profile
NMR/SPR binding, fragment growing feasibility
Pre-formulation and rodent PK studies
Aqueous solubility of HCl salt
Direct PBS dissolution, dosing accuracy in PK models
HPLC reference standard
High-purity certified lots
Impurity profiling, reaction monitoring

Technical Documentation Hub

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